molecular formula C12H14N2OS B6149006 10-(propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one CAS No. 1056283-76-1

10-(propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one

Cat. No. B6149006
CAS RN: 1056283-76-1
M. Wt: 234.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

10-(propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.3. The purity is usually 95.
BenchChem offers high-quality 10-(propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-(propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 10-(propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves the formation of a tricyclic ring system with a nitrogen and sulfur atom, followed by the introduction of an isopropyl group at the 10th position and a ketone group at the 12th position.", "Starting Materials": [ "2,5-dimethoxyaniline", "2-chloro-1-propanol", "sulfur", "sodium hydride", "acetic anhydride", "sodium borohydride", "acetic acid", "acetyl chloride", "magnesium", "iodine", "2-bromo-1-phenylethanone" ], "Reaction": [ "Step 1: 2,5-dimethoxyaniline is reacted with sulfur and sodium hydride to form a tricyclic ring system with a nitrogen and sulfur atom.", "Step 2: The tricyclic ring system is then reacted with 2-chloro-1-propanol to introduce an isopropyl group at the 10th position.", "Step 3: The resulting compound is then reacted with acetic anhydride to form an acetate ester at the 12th position.", "Step 4: The acetate ester is then reduced using sodium borohydride to form a secondary alcohol.", "Step 5: The secondary alcohol is then oxidized using acetic acid and iodine to form a ketone group at the 12th position.", "Step 6: The resulting compound is then reacted with acetyl chloride to form the final product, 10-(propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one." ] }

CAS RN

1056283-76-1

Product Name

10-(propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one

Molecular Formula

C12H14N2OS

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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